5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is an organic compound with the molecular formula . Its systematic name is tetrahydrofuran-2-ylmethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate, and it is also known as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (tetrahydro-2-furanyl)methyl ester. The compound has a CAS registry number of 64028-63-3 and is classified under Norbornene Derivatives, which are significant in various chemical applications, including pharmaceuticals and materials science .
The synthesis of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester typically involves a Diels-Alder reaction between cyclopentadiene and acrylic acid, yielding 5-norbornene-2-carboxylic acid as an intermediate. This acid can then be esterified with tetrahydrofurfuryl alcohol in the presence of an acidic catalyst to produce the ester .
The molecular structure of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester features a bicyclic structure characteristic of norbornene derivatives. The compound can be represented by the following structural formulas:
C1CC(OC1)COC(=O)C2CC3CC2C=C3InChI=1/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2The key data points for the molecular structure include:
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound is influenced by steric factors and electronic effects due to its bicyclic nature, which can affect reaction rates and pathways.
The mechanism of action for 5-norbornene-2-carboxylic tetrahydrofurfuryl ester primarily involves its participation in polymerization reactions or its conversion back to the carboxylic acid via hydrolysis.
Key physical properties include:
Chemical properties include:
Relevant data highlights include:
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester has several scientific uses:
This compound's diverse applications underscore its importance in both industrial and research settings, making it a valuable subject for further study and development in various fields of chemistry.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: